molecular formula C18H20 B14226363 1,1'-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene CAS No. 830345-45-4

1,1'-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene

Cat. No.: B14226363
CAS No.: 830345-45-4
M. Wt: 236.4 g/mol
InChI Key: QHMDFOYMSJOWLH-UHFFFAOYSA-N
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Description

1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is an organic compound characterized by the presence of a butene backbone with two benzene rings attached at the 1 and 1’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene typically involves the alkylation of benzene with a suitable butene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene involves its interaction with molecular targets through its functional groups. The double bond in the butene moiety can participate in various chemical reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with distinct properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,3,3-Trimethylbut-1-ene-2,4-diyl)dibenzene
  • 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)diethylbenzene

Uniqueness

1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

830345-45-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(2,2-dimethyl-3-phenylbut-3-enyl)benzene

InChI

InChI=1S/C18H20/c1-15(17-12-8-5-9-13-17)18(2,3)14-16-10-6-4-7-11-16/h4-13H,1,14H2,2-3H3

InChI Key

QHMDFOYMSJOWLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(=C)C2=CC=CC=C2

Origin of Product

United States

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